molecular formula C14H12N6O2 B2898621 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1334375-53-9

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2898621
CAS RN: 1334375-53-9
M. Wt: 296.29
InChI Key: NBGDJYMTWNYVET-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that belongs to the pyridazinone family. It has been studied extensively for its potential use in various scientific applications, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves the inhibition of various enzymes and receptors. It has been found to bind to the active site of protein kinases and block their activity, leading to the inhibition of cell proliferation and survival. It also inhibits phosphodiesterases, which are involved in the regulation of intracellular signaling pathways, leading to the modulation of various physiological processes. Additionally, it has been found to bind to adenosine receptors, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide are diverse and depend on the specific enzyme or receptor that it targets. It has been found to inhibit cell proliferation and survival, induce apoptosis, and modulate intracellular signaling pathways. It also has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its diverse biochemical and physiological effects, and its potential use in drug discovery and medicinal chemistry. However, its limitations include its relatively high cost, the need for specialized equipment for its synthesis and analysis, and the potential for off-target effects.

Future Directions

For the study of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide include the development of new derivatives with improved potency and selectivity, the identification of new targets for its inhibition, and the exploration of its potential use in the treatment of various diseases. Additionally, the development of new methods for its synthesis and analysis may lead to the increased availability and accessibility of this compound for scientific research.

Synthesis Methods

The synthesis method of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves the reaction of 3-amino-5-pyrazolone with 2,6-dichloronicotinic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 3-aminopyridine and acetic anhydride to yield the final product. This method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13(17-11-3-1-6-15-9-11)10-20-14(22)5-4-12(18-20)19-8-2-7-16-19/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDJYMTWNYVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

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